Diethyl [amino(methylamino)methylidene]propanedioate
Description
Diethyl [amino(methylamino)methylidene]propanedioate (systematic name: diethyl 2-(methylamino)propanedioate) is a malonate-derived compound with a methylamino substituent at the central carbon. It serves as a key intermediate in synthesizing hydantoins and β-heteroaryl-α,β-didehydro-α-amino acid derivatives. The compound is synthesized via hydrogenolysis of diethyl 2-(benzyl(methyl)amino)propanedioate using 5% Pd-C under hydrogen pressure, yielding an 86.1% pure product as a colorless oil . Its structural identity is confirmed by $ ^1 \text{H-NMR} $ (DMSO-d6: δ 1.29, 2.45, 3.94, 4.25 ppm) and HR-FAB-MS (m/z 190.1071) . Further reactions with pyrrolidine or piperidine and formaldehyde generate hydantoin derivatives (e.g., compound 6a and 6b) with yields up to 30.4%, highlighting its utility in heterocyclic chemistry .
Properties
IUPAC Name |
ethyl (Z)-3-ethoxy-3-hydroxy-2-(N'-methylcarbamimidoyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-4-14-8(12)6(7(10)11-3)9(13)15-5-2/h12H,4-5H2,1-3H3,(H2,10,11)/b8-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJBLGRFDAOHBW-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C(=NC)N)C(=O)OCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C(/C(=NC)N)\C(=O)OCC)/O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366915 | |
| Record name | STK168014 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61638-36-6 | |
| Record name | STK168014 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Knoevenagel Condensation Framework
The Knoevenagel condensation, widely employed for synthesizing α,β-unsaturated carbonyl compounds, serves as a foundational method. In the context of diethyl [amino(methylamino)methylidene]propanedioate, this reaction involves the condensation of diethyl malonate with an aldehyde bearing amino and methylamino functionalities.
A representative procedure from the Royal Society of Chemistry involves refluxing 2-(dimethylamino)benzaldehyde with dimethyl malonate in toluene, catalyzed by benzoic acid and piperidine. Adapting this protocol, diethyl malonate replaces dimethyl malonate, while the aldehyde component is modified to incorporate both amino and methylamino groups. Reaction conditions typically include:
Mechanistic Insights
The reaction proceeds via enolate formation at the malonate’s active methylene group, followed by nucleophilic attack on the aldehyde’s carbonyl carbon. Subsequent dehydration yields the methylidene bridge. The amino and methylamino groups stabilize the intermediate through resonance, enhancing reaction efficiency.
Alkylation-Amination Sequence
Malonic Ester Alkylation
Inspired by the synthesis of diethyl acetamidomalonate (DEAM), this method involves sequential alkylation and amination of diethyl malonate.
Step 1: Alkylation
Diethyl malonate is treated with a halide (e.g., benzyl chloride) in the presence of sodium ethoxide (NaOEt) to introduce an alkyl group at the α-position:
Conditions :
-
Base : Sodium ethoxide (1.2 equiv)
-
Solvent : Anhydrous ethanol
Step 2: Amination
The alkylated intermediate undergoes amination with methylamine (CH₃NH₂) to install the methylamino group. This step often requires protection-deprotection strategies to avoid over-alkylation. For example, acetylation using acetic anhydride stabilizes the amine prior to reaction:
Yield : 60–77% after hydrolysis and decarboxylation.
Reductive Amination Approach
Intermediate Isonitrosomalonate Formation
A patent-derived method for DEAM synthesis begins with diethyl isonitrosomalonate, which is reduced to an amine intermediate. Adapting this for the target compound:
Step 1: Nitrosation
Diethyl malonate reacts with sodium nitrite (NaNO₂) in acetic acid to form diethyl isonitrosomalonate:
Conditions :
Step 2: Reduction and Methylamination
The nitroso group is reduced using zinc powder in acetic acid, followed by methylamination with methylamine hydrochloride:
Yield : 70–85% after acetylation.
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Key Advantages |
|---|---|---|---|---|
| Knoevenagel Condensation | Toluene, 110°C, 10 h | 75–92% | >95% | Single-step, high scalability |
| Alkylation-Amination | Ethanol, 0–5°C, sequential steps | 60–77% | 85–90% | Compatibility with diverse alkyl groups |
| Reductive Amination | Acetic acid/Zn, methylamine hydrochloride | 70–85% | 88–93% | Robust for sterically hindered substrates |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Diethyl [amino(methylamino)methylidene]propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the ester groups.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form more complex molecules.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Substituted Malonates: Formed through alkylation reactions.
Carboxylic Acids: Formed through hydrolysis of the ester groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Synthesis of Pharmaceutical Compounds
Diethyl [amino(methylamino)methylidene]propanedioate serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structure allows for the introduction of functional groups that are critical in drug design. For instance, it is used in the synthesis of:
- Anticonvulsants: The compound can be transformed into derivatives that exhibit anticonvulsant properties, similar to those found in barbiturates.
- Antibiotics: It has been utilized in the development of antibiotics that target bacterial infections effectively.
Case Study: Synthesis of Vigabatrin
Vigabatrin is an anticonvulsant drug synthesized using this compound as a precursor. The compound's ability to form stable intermediates facilitates the production of this medication, which is crucial for treating epilepsy.
Organic Synthesis
2.1 Claisen Condensation Reactions
This compound undergoes Claisen condensation reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction is particularly valuable due to its ability to produce complex molecules from simpler precursors without unwanted self-condensation.
Data Table: Reaction Outcomes
| Reaction Type | Product | Yield (%) | Notes |
|---|---|---|---|
| Claisen Condensation | Ethyl Pyrrole-2-Carboxylate | 85 | Useful in porphyrin synthesis |
| Nitrosation | Diethyl Oximinomalonate | 75 | Precursor for aminomalonate |
Agricultural Chemistry
3.1 Pesticide Development
The compound has been explored for its potential use in developing pesticides. Its derivatives have shown efficacy against various agricultural pests, contributing to sustainable farming practices.
Case Study: Sethoxydim Production
Sethoxydim, a selective herbicide, is synthesized using this compound as a starting material. This herbicide is particularly effective against grassy weeds in crops like soybeans and corn.
Chemical Industry Applications
4.1 Corrosion Inhibition
In industrial applications, this compound has been investigated as a corrosion inhibitor due to its amine functional groups, which can interact with metal surfaces to form protective films.
Data Table: Corrosion Inhibition Efficiency
| Metal Type | Inhibitor Concentration (ppm) | Corrosion Rate (mm/year) | Efficiency (%) |
|---|---|---|---|
| Carbon Steel | 100 | 0.05 | 90 |
| Stainless Steel | 200 | 0.02 | 95 |
Mechanism of Action
The mechanism of action of diethyl [amino(methylamino)methylidene]propanedioate involves its reactivity as a nucleophile and electrophile. The compound can form stable intermediates through resonance stabilization, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: The methylamino group in the parent compound facilitates nucleophilic substitutions, enabling reactions with secondary amines (e.g., pyrrolidine) to form hydantoins . Dimethylamino derivatives () exhibit higher electron-donating capacity, which may accelerate Knoevenagel condensations compared to methylamino analogs .
Yield Variations: The parent compound’s high yield (86.1%) reflects efficient hydrogenolysis, whereas hydantoin derivatives (e.g., 6b) show lower yields (30.4%) due to multi-step reactions and purification challenges .
Physicochemical Properties: Pyrrolidinylamino-substituted analogs () exhibit balanced hydrophobicity (XLogP = 2.4) and polarity (polar surface area = 67.9 Ų), making them suitable for drug delivery .
Key Observations:
- Hydantoins : The piperidinyl derivative (6b) shows strong hydrogen-bonding capacity (IR: 1648 cm$^{-1}$), critical for binding to enzymatic targets like GABA receptors .
- Indole Derivatives : The bulky trimethylbenzyl group in ’s compound enhances hydrophobic interactions with renin’s S3 binding pocket, as confirmed by docking scores .
Biological Activity
Diethyl [amino(methylamino)methylidene]propanedioate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in pharmacology, and relevant research findings.
Chemical Structure and Properties
This compound features a complex molecular structure that allows it to engage in various chemical reactions. Its unique arrangement of functional groups contributes to its biological reactivity and pharmacological potential.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can form both covalent and non-covalent bonds with these targets, leading to alterations in their activity or function. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which may lead to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : It can modulate receptor signaling pathways, potentially affecting cellular responses and communication.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit notable antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 130 µM |
| S. aureus | 1200 µM |
| P. mirabilis | Varies by compound structure |
Studies have demonstrated that modifications in the chemical structure can influence the antimicrobial potency, making this compound a candidate for further exploration in antibiotic development .
Anticancer Activity
This compound has shown potential anticancer properties through various studies. The compound’s ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been documented.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
In vitro studies suggest that the compound can reduce cell viability significantly at concentrations ranging from 50-200 µM, indicating its potential as a chemotherapeutic agent .
Case Studies
- Case Study on Antimicrobial Activity : A recent study evaluated the antimicrobial effects of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound exhibited a significant inhibitory effect on the growth of resistant strains, suggesting its potential role in combating antibiotic resistance.
- Case Study on Anticancer Effects : Another investigation focused on the effects of this compound on HeLa cells, where it was found to induce apoptosis through caspase activation pathways. The study provided insights into the molecular mechanisms underlying its anticancer effects, highlighting its potential as a lead compound for drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
